![molecular formula C7H6BrNO3S B7637744 2-[(4-Bromothiophene-2-carbonyl)amino]acetic acid](/img/structure/B7637744.png)
2-[(4-Bromothiophene-2-carbonyl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Bromothiophene-2-carbonyl)amino]acetic acid is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic properties. This compound is commonly referred to as BTCA and is known for its anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
BTCA exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. BTCA binds to the cysteine residue of the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and subsequent activation of pro-inflammatory cytokine genes. In cancer cells, BTCA induces apoptosis by activating the caspase cascade and inhibiting cell proliferation by arresting the cell cycle at the G1 phase.
Biochemical and physiological effects
BTCA has been shown to exhibit low toxicity and high bioavailability, making it a promising candidate for drug development. In animal studies, BTCA has been shown to reduce inflammation in models of arthritis and colitis. Additionally, BTCA has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BTCA is a relatively stable compound that can be easily synthesized and purified. Its low toxicity and high bioavailability make it an ideal candidate for in vitro and in vivo studies. However, the high cost of synthesis and limited availability of the compound may pose challenges for its widespread use in research.
Direcciones Futuras
There are several future directions for the research and development of BTCA. One potential application is the development of anti-inflammatory drugs for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, BTCA may have potential as an anti-cancer drug for the treatment of various types of cancer. Further research is needed to fully elucidate the mechanism of action of BTCA and to explore its potential therapeutic applications.
Métodos De Síntesis
The synthesis of BTCA involves the reaction of 4-bromothiophene-2-carbonyl chloride with glycine in the presence of a base. This reaction results in the formation of BTCA as a white crystalline solid. The purity of the compound can be improved through recrystallization using suitable solvents.
Aplicaciones Científicas De Investigación
BTCA has been extensively studied for its potential therapeutic applications. Studies have shown that BTCA exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, BTCA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. These properties make BTCA a promising candidate for the development of anti-inflammatory and anti-cancer drugs.
Propiedades
IUPAC Name |
2-[(4-bromothiophene-2-carbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3S/c8-4-1-5(13-3-4)7(12)9-2-6(10)11/h1,3H,2H2,(H,9,12)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAANFXJVRYAFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Bromothiophene-2-carbonyl)amino]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

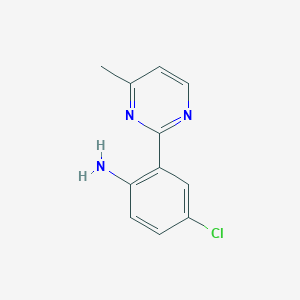

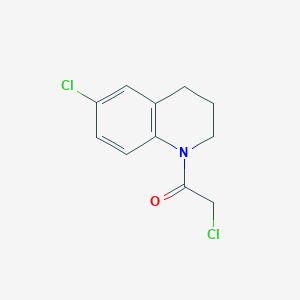
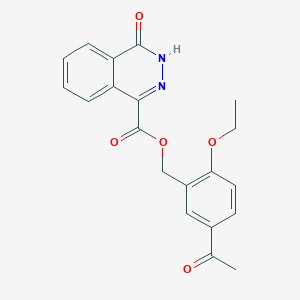
![2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid](/img/structure/B7637685.png)
![4-(1,3-dioxoisoindol-2-yl)-N-[2-(3-fluorophenyl)ethyl]butanamide](/img/structure/B7637695.png)
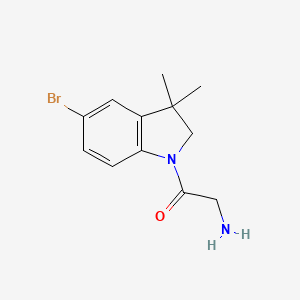
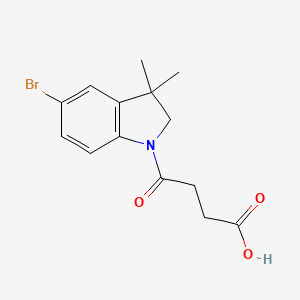
![3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid](/img/structure/B7637720.png)
![N-[4-(2-oxo-2-piperidin-1-ylethyl)phenyl]acetamide](/img/structure/B7637738.png)
![2-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B7637743.png)
![2-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetyl]-methylamino]acetic acid](/img/structure/B7637752.png)

